molecular formula C10H19NS B13322252 N-Cyclopentyl-2,2-dimethylthietan-3-amine

N-Cyclopentyl-2,2-dimethylthietan-3-amine

Cat. No.: B13322252
M. Wt: 185.33 g/mol
InChI Key: FPSMYSWWZJQFBZ-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2,2-dimethylthietan-3-amine is an organic compound with a unique structure that includes a cyclopentyl ring, a dimethylthietan ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-2,2-dimethylthietan-3-amine typically involves the reaction of cyclopentylamine with 2,2-dimethylthietan-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran, at a controlled temperature. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-2,2-dimethylthietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various amine derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

N-Cyclopentyl-2,2-dimethylthietan-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopentyl-5-methyl-1,3,4-thiadiazol-2-amine
  • N-Cyclopentyl-2-(1H-1,2,3-triazol-5-ylthio)acetamide
  • N-Cyclopentyl-2-methylbenzamide

Uniqueness

N-Cyclopentyl-2,2-dimethylthietan-3-amine is unique due to its specific structural features, such as the combination of a cyclopentyl ring and a dimethylthietan ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H19NS

Molecular Weight

185.33 g/mol

IUPAC Name

N-cyclopentyl-2,2-dimethylthietan-3-amine

InChI

InChI=1S/C10H19NS/c1-10(2)9(7-12-10)11-8-5-3-4-6-8/h8-9,11H,3-7H2,1-2H3

InChI Key

FPSMYSWWZJQFBZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC2CCCC2)C

Origin of Product

United States

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